Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound characterized by its molecular structure, which includes a thiophene ring substituted with methyl groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2,4-dimethylbenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-sulfoxide or sulfone.
Reduction: Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-hydroxymethyl.
Substitution: Brominated derivatives of the aromatic ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate
Methyl 2-(2,4-dimethylbenzamido)-3,5-dimethylthiophene-4-carboxylate
Methyl 2-(2,4-dimethylbenzamido)-4-methylthiophene-3-carboxylate
Uniqueness: Methyl 2-(2,4-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the carboxylate ester group
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-9-6-7-13(10(2)8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIMPZHBXMOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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